molecular formula C21H17F2N3O2S B2879230 2-benzamido-N-(2,6-difluorobenzyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 941926-31-4

2-benzamido-N-(2,6-difluorobenzyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

Cat. No.: B2879230
CAS No.: 941926-31-4
M. Wt: 413.44
InChI Key: WIMHOQMDBXAYJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-benzamido-N-(2,6-difluorobenzyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a useful research compound. Its molecular formula is C21H17F2N3O2S and its molecular weight is 413.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Activity of Benzothiazole Derivatives

Benzothiazole derivatives are known for their versatile biological activities. For instance, a study on benzothiazoles as Pteridine Reductase-1 Inhibitors revealed their potential for treating Trypanosomatidic infections. These compounds showed promising inhibitory activity against Trypanosoma brucei and Leishmania major, indicating their utility in developing anti-trypanosomatidic agents (Linciano et al., 2019).

Antimicrobial and Antifungal Properties

Benzothiazole and benzamide derivatives have been explored for their antimicrobial properties. Research on novel Schiff bases of pyrazol-5-one derivatives derived from 2-aminobenzothiazole highlighted significant antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017). Another study focusing on the reactions of N-thiobenzoyl-α-amino-acids with trifluoroacetic anhydride produced 5-(2'-Benzamidoacyloxy)thiazoles, further expanding the chemical repertoire for potential therapeutic applications (Barrett, 1978).

Synthesis and Structural Characterization

The synthesis and structural characterization of related compounds, such as 2-bromo-N-(2,4-difluorobenzyl)benzamide, provide insights into the chemical properties and potential applications of these compounds in medicinal chemistry and drug design (Polo et al., 2019).

Antitumor and Antiproliferative Activities

The antitumor properties of fluorinated 2-(4-aminophenyl)benzothiazoles, which demonstrated potent cytotoxicity in vitro against human breast cancer cell lines, underscore the potential of benzothiazole derivatives in cancer therapy (Hutchinson et al., 2001).

Properties

IUPAC Name

2-benzamido-N-[(2,6-difluorophenyl)methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F2N3O2S/c22-15-7-4-8-16(23)14(15)11-24-20(28)13-9-10-17-18(13)25-21(29-17)26-19(27)12-5-2-1-3-6-12/h1-8,13H,9-11H2,(H,24,28)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMHOQMDBXAYJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1C(=O)NCC3=C(C=CC=C3F)F)N=C(S2)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.